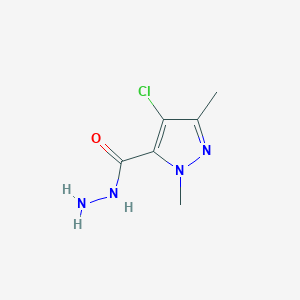
2-(2-Fluorophenyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Fluorophenyl)-4-methyl-1,3-oxazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and fluorine (F) atoms. The presence of a fluorophenyl group suggests that it might have properties similar to other fluorinated aromatic compounds, which are often used in medicinal chemistry due to their ability to modify the biological activity and metabolic stability of drug molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using a variety of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FTIR) .Applications De Recherche Scientifique
Synthetic Applications and Chemical Reactivity
Oxazoles as Synthons for Aryl-Aryl Coupling : Oxazoles, including those substituted with 2-fluorophenyl groups, serve as masked carboxyls activating ortho-leaving groups in nucleophilic aromatic substitution reactions. This property enables the synthesis of biphenyl or terphenyl products, which can further undergo transformation into esters, acids, or amides, highlighting their utility as unsymmetrical aryl-aryl coupling synthons (Cram, Bryant, & Doxsee, 1987).
Biological and Medicinal Applications
Antitumor Activity : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, a structural class related to 2-(2-fluorophenyl)-4-methyl-1,3-oxazole, have shown potent antitumor properties in vitro and in vivo. These compounds, through strategic modifications, such as fluorination, have enhanced bioavailability and demonstrate significant activity against breast and ovarian cancer cell lines (Bradshaw et al., 2002).
Antimicrobial Agents : Oxazolidinone derivatives, including those with fluorophenyl groups, represent a class of antibacterial agents inhibiting bacterial protein synthesis. Specific oxazolidinone analogs have shown broad-spectrum activity against various clinically important pathogens, underscoring their potential as novel therapeutic agents (Zurenko et al., 1996).
Environmental Science Applications
Virus Detection in Aquatic Systems : The study of virus counting methods in aquatic environments employed fluorochromes for nucleic acid labeling, demonstrating the efficiency of specific fluorochrome labels in enumerating viruses, which could be relevant for environmental monitoring and water quality assessment (Bettarel et al., 2000).
Material Science and Sensing Applications
Fluorescent Probes for Metal Cations : Fluorinated benzoxazole and benzothiazole derivatives have been applied as fluorescent probes for sensing metal cations, such as magnesium and zinc. Their sensitivity to pH and selectivity towards specific cations highlight their potential for developing advanced sensing materials (Tanaka et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-6-13-10(12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDIAVFGDBGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138248-91-4 |
Source


|
| Record name | 2-(2-fluorophenyl)-4-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)


![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)

![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
